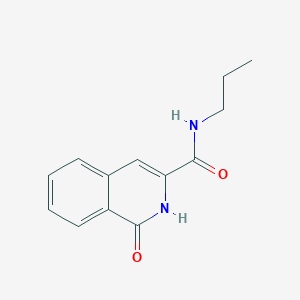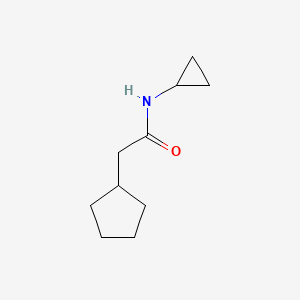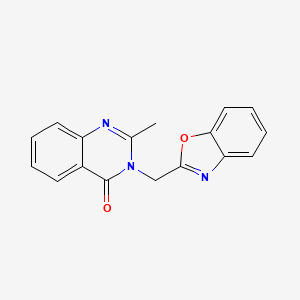![molecular formula C16H14FN3O B7472916 3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea](/img/structure/B7472916.png)
3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea, also known as TAK-659, is a small molecule inhibitor that has shown potential in treating various types of cancers. This compound belongs to the class of urea derivatives and has a molecular weight of 389.42 g/mol.
Wirkmechanismus
3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. By inhibiting BTK, 3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea blocks the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival. This mechanism of action has been found to be effective in treating various types of B-cell malignancies.
Biochemical and Physiological Effects:
3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea has been shown to be well-tolerated and has not shown any significant toxicity. However, further studies are needed to evaluate the safety and toxicity of 3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea is its selectivity for BTK, which makes it a promising candidate for the treatment of B-cell malignancies. Another advantage is its good pharmacokinetic profile, which makes it suitable for oral administration. However, one limitation of 3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea is its low solubility, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the development of 3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea. One direction is to evaluate its efficacy in combination with other anticancer agents, such as chemotherapy and immunotherapy. Another direction is to evaluate its efficacy in treating other types of cancers, such as solid tumors. Further studies are also needed to evaluate the safety and toxicity of 3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea in humans, and to optimize its pharmacokinetic properties. Overall, 3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea has shown promising results in preclinical studies and has the potential to be a valuable addition to the arsenal of anticancer agents.
Synthesemethoden
The synthesis of 3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea involves a multistep process that starts with the reaction of 4-fluorobenzylamine and 4-cyanophenyl isocyanate. The resulting intermediate is then reacted with N-methyl-N-(3-(trifluoromethyl)phenyl)amine to form 3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea. The overall yield of this synthesis is around 30%, and the purity of the final product is typically above 95%.
Wissenschaftliche Forschungsanwendungen
3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea has been extensively studied for its potential in treating various types of cancers, including lymphoma, leukemia, and multiple myeloma. In preclinical studies, 3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea has shown potent antitumor activity and has been found to inhibit the growth of cancer cells both in vitro and in vivo. 3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea has also been shown to be effective in combination with other anticancer agents, such as rituximab and lenalidomide.
Eigenschaften
IUPAC Name |
3-(4-cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c1-20(11-13-2-6-14(17)7-3-13)16(21)19-15-8-4-12(10-18)5-9-15/h2-9H,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQZOOFMXPXSHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)F)C(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide](/img/structure/B7472921.png)

![[5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472947.png)
